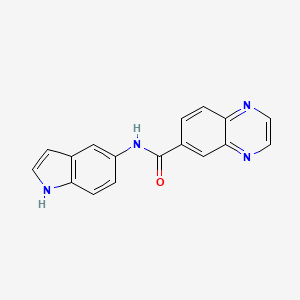![molecular formula C23H25N3O4 B10989490 N-(3,4-dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10989490.png)
N-(3,4-dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, I can provide a general outline based on similar structures:
Construction of the Quinazoline Core: A key step involves the formation of the quinazoline ring system. This can be achieved through cyclization reactions using appropriate precursors.
Introduction of the Benzyl Group: The benzyl moiety (3,4-dimethoxybenzyl) can be introduced via nucleophilic substitution or other suitable methods.
Carboxamide Formation: The carboxamide group is typically introduced by reacting the appropriate amine with a carboxylic acid derivative.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: Depending on the functional groups present, N-(3,4-dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide may undergo oxidation (e.g., using reagents like KMnO4) or reduction (e.g., using LiAlH4).
Substitution Reactions: The benzyl group can participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Acid-Base Reactions: The carboxamide group can act as an acid or base under appropriate conditions.
Reductive Conditions: Lithium aluminum hydride (LiAlH4) for reduction.
Oxidative Conditions: Potassium permanganate (KMnO4) for oxidation.
Substitution Reactions: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties and potential as a drug candidate.
Biological Studies: Understanding its interactions with cellular targets.
Chemical Biology: Exploring its role in signaling pathways.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related quinazoline derivatives. Its uniqueness lies in the combination of the benzyl group, quinazoline core, and carboxamide functionality.
Remember that this compound’s properties and applications may evolve as more research emerges
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C23H25N3O4/c1-29-19-10-7-15(12-20(19)30-2)14-24-22(27)16-8-9-17-18(13-16)25-21-6-4-3-5-11-26(21)23(17)28/h7-10,12-13H,3-6,11,14H2,1-2H3,(H,24,27) |
InChI Key |
AVBYVKUGLNRUDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10989409.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B10989426.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10989427.png)


![8-Methoxy-11B-methyl-2-(1-naphthyl)-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione](/img/structure/B10989444.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B10989445.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10989447.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10989448.png)
![3-(4-chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide](/img/structure/B10989451.png)
![methyl 5-fluoro-2-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10989452.png)
![1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10989454.png)
![4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B10989461.png)
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B10989466.png)
